rac-(2R,4R)-2-ethenyloxan-4-amine, trans
Description
rac-(2R,4R)-2-ethenyloxan-4-amine, trans is a chiral amine featuring a tetrahydropyran (oxane) ring substituted with an ethenyl group at the 2-position and an amine group at the 4-position. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" refers to the spatial arrangement of substituents on the oxane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-ethenyloxan-4-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-6(8)3-4-9-7/h2,6-7H,1,3-5,8H2 |
InChI Key |
VJBMPVPFRKUUFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-ethenyloxan-4-amine, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxane derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is advantageous due to its high specificity and mild reaction conditions, which reduce the need for harsh chemicals and extreme temperatures. The use of engineered microorganisms to produce the desired compound through fermentation is also a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-2-ethenyloxan-4-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxane derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups .
Scientific Research Applications
rac-(2R,4R)-2-ethenyloxan-4-amine, trans has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-ethenyloxan-4-amine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Oxane and Cyclohexane Amines
rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans
- Structure : Features a phenyl substituent instead of ethenyl on the oxane ring.
- CAS : 1969287-78-2 .
- Applications : Used in asymmetric catalysis and as a ligand in metal-organic frameworks.
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
- Structure : Cyclohexane ring with a trifluoroethoxy group and amine substituent.
- CAS : 1016820-04-4 .
- Applications : Investigated in oncology for its role in kinase inhibition.
- Key Difference : The trifluoroethoxy group introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the ethenyl-oxane derivative .
Stereochemical Variants
rac-(1r,4r)-4-Isopropylcyclohexan-1-amine, trans
- Structure : Cyclohexane ring with isopropyl and amine groups in trans configuration.
- Synthesis : Used in CDK9 inhibitor synthesis (28% yield via transaminase catalysis) .
(R)-4-(2,2,2-Trifluoro-1-phenylethoxy)aniline
Table 1: Comparative Data for Selected Amines
Functional Implications of Substituents
- Ethenyl Group : Enhances reactivity in click chemistry applications (e.g., cycloadditions) but may reduce stability under acidic conditions compared to phenyl or trifluoroethoxy groups .
- Trifluoroethoxy Group : Improves metabolic resistance and binding affinity in kinase targets but increases molecular weight and hydrophobicity .
- Phenyl Group : Favors π-π stacking interactions in receptor binding but reduces solubility in aqueous media .
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